molecular formula C24H21N3O4S2 B2622811 ethyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1252927-71-1

ethyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No. B2622811
M. Wt: 479.57
InChI Key: ZFJXLVPDOVSTPX-UHFFFAOYSA-N
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Description

“Ethyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate” is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines are known for their wide range of biological activities and are considered as fruitful targets for cancer control .


Synthesis Analysis

The synthesis of such compounds involves several steps. For instance, the synthesis of morpholine-based thieno[2,3-d]pyrimidine derivatives involves the reaction of substituted aldehydes with HCl in DMF under reflux conditions . The resulting product is then reacted with POCl3 under reflux, followed by a reaction with morpholine in a mixture of absolute ethanol and isopropanol .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . This core is substituted at various positions with different functional groups, including a benzyl group, an ethyl ester group, and a sulfanylacetamido group .

Future Directions

Given the wide range of biological activities exhibited by thieno[2,3-d]pyrimidines, this compound could potentially be explored for its therapeutic potential. Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in relevant biological models .

properties

IUPAC Name

ethyl 2-[[2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-2-31-23(30)17-10-6-7-11-18(17)25-20(28)15-33-24-26-19-12-13-32-21(19)22(29)27(24)14-16-8-4-3-5-9-16/h3-13H,2,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJXLVPDOVSTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

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